molecular formula C13H13NO B11903507 3-Cyclopropyl-6-methoxyisoquinoline CAS No. 918662-32-5

3-Cyclopropyl-6-methoxyisoquinoline

Cat. No.: B11903507
CAS No.: 918662-32-5
M. Wt: 199.25 g/mol
InChI Key: BJXRGRFVAKXJAF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a cyclopropyl group and a methoxy group on the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of substituted or unsubstituted 3-methoxy-1 halogenated or trifluoro sulfonyl oxy isoquinoline can be used as a starting material . The reaction conditions typically involve the use of suitable catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.

Scientific Research Applications

3-Cyclopropyl-6-methoxyisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-methoxyisoquinoline is unique due to the presence of both the cyclopropyl and methoxy groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918662-32-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-cyclopropyl-6-methoxyisoquinoline

InChI

InChI=1S/C13H13NO/c1-15-12-5-4-10-8-14-13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3

InChI Key

BJXRGRFVAKXJAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)C3CC3

Origin of Product

United States

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